

Fulacimstat mechanism of action chymase inhibition

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Compound Focus: Fulacimstat

CAS No.: 1488354-15-9

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Mechanism of Action and Drug Characteristics

Fulacimstat (BAY 1142524) works by selectively inhibiting the enzyme **chymase**, a serine protease stored in and released from mast cells [1] [2].

- **Primary Target:** Human chymase (CMA1), with high potency ($IC_{50} = 4 \text{ nM}$) [3].
- **Key Differentiator:** It inhibits chymase in tissues and the extracellular matrix, acting locally at sites of injury. This allows it to block pathological processes without affecting the systemic renin-angiotensin-aldosterone system (RAAS), unlike ACE inhibitors, potentially avoiding side effects like hypotension [4] [2].

The table below summarizes the core characteristics of **fulacimstat**:

Property	Description
Modality	Small Molecule [1]
Molecular Formula	$C_{23}H_{16}F_3N_3O_6$ [1]
Molecular Weight	487.391 g/mol [1]
Primary Target	Chymase (CMA1) [1]

Property	Description
Mechanism	Inhibition of chymase, preventing its cleavage of substrates like angiotensin I and plasmin [4]
Administration	Oral [4]

Key Preclinical and Clinical Findings

The journey of **fulacimstat** from discovery through clinical trials reveals a shift in its potential therapeutic application.

Preclinical Efficacy

In hamster models of cardiac stress, **fulacimstat** demonstrated promising effects [3]:

- **Reduced Cardiac Fibrosis:** Dose-dependently reduced isoprenaline-induced cardiac fibrosis.
- **Improved Hemodynamics:** Significantly lowered increased end-diastolic pressure and improved contractility and relaxation after myocardial infarction (MI).
- **No Blood Pressure Impact:** Achieved these benefits without affecting blood pressure or heart rate.

Clinical Trial Outcomes

Clinical trials focused on **fulacimstat**'s effect on adverse cardiac remodeling after acute myocardial infarction.

- **Safety (CHIARA MIA 1):** The Phase 2a trial confirmed **fulacimstat** was safe and well-tolerated at all tested doses (5 mg BID to 50 mg QD) in stable patients with left ventricular dysfunction, with no clinically relevant effects on vital signs or potassium levels [5].
- **Efficacy for Cardiac Remodeling (CHIARA MIA 2):** The subsequent Phase 2b trial showed that despite achieving therapeutic drug concentrations, 25 mg BID of **fulacimstat** for 6 months had **no significant effect** on measures of cardiac remodeling (left ventricular ejection fraction, end-diastolic volume) compared to placebo in high-risk STEMI patients [6].

Detailed Experimental Protocols

The discovery and characterization of **fulacimstat** involved several key experimental methodologies.

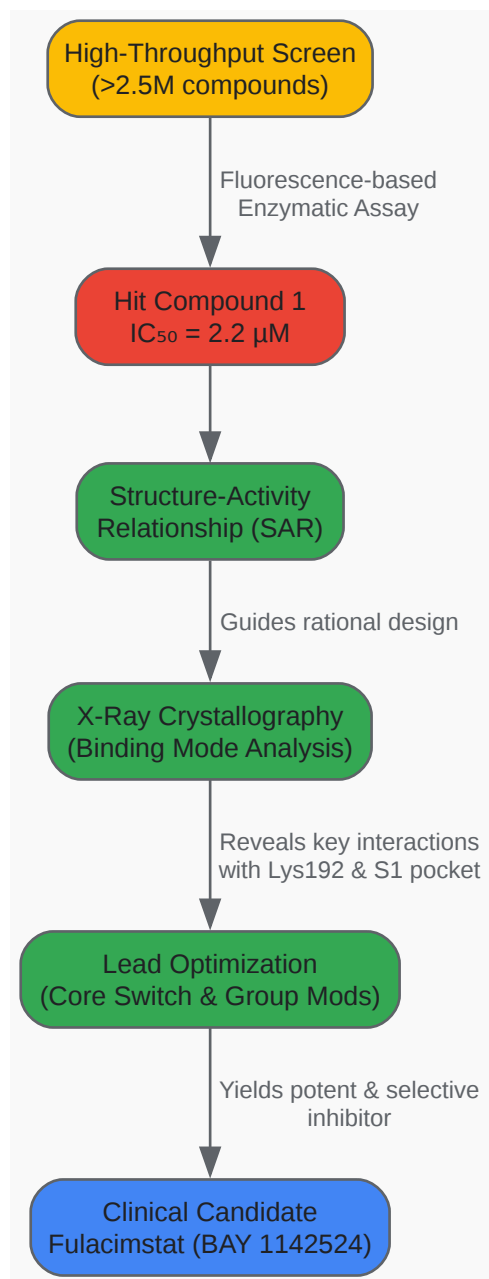
High-Throughput Screening and Hit Identification

- **Objective:** Identify initial chymase inhibitor compounds from a large library [4].
- **Methodology:**
 - **Enzyme Assay:** Recombinant human chymase was incubated with a fluorogenic angiotensin-based peptide substrate.
 - **Read-out:** Fluorescence emission was measured upon substrate cleavage.
 - **Screening Scale:** Over 2.5 million compounds from the Bayer library were tested.
 - **Hit Criteria:** Hits were evaluated for inhibitory activity (IC₅₀) and selectivity against other serine proteases (e.g., trypsin, plasmin).
- **Outcome:** Identification of compound **1** (a 1,2,4-triazin-dione derivative) with an IC₅₀ of 2.2 μM against human chymase [4].

Structure-Activity Relationship (SAR) and Medicinal Chemistry

- **Objective:** Optimize the screening hit for greater potency and drug-like properties [4].
- **Methodology:**
 - **Systematic Variation:** Synthesizing and testing analogs with modifications to different parts of the molecule (R1, R2, R3 groups).
 - **Core Scaffold Switching:** Replaced the 1,2,4-triazin-dione core with a synthetically more accessible uracil core, which maintained activity.
 - **X-ray Crystallography:** Solved the co-crystal structure of the initial hit bound to human chymase, revealing key interactions (e.g., the carboxylic acid forming H-bonds with Lys192, and the trifluorobenzyl group fitting into the hydrophobic S1 pocket). This guided rational design.
- **Key Findings:**
 - The R3 group (e.g., 3-trifluorobenzyl) was critical for fitting into the S1 pocket; even small changes drastically reduced activity.
 - A small lipophilic ortho-substituent near the trifluoromethyl group improved activity.
 - The carboxylic acid (R2) could be replaced with a tetrazolyl group as a bioisostere.

The following diagram illustrates the high-level workflow from screening to the optimized clinical candidate, **fulacimstat**.



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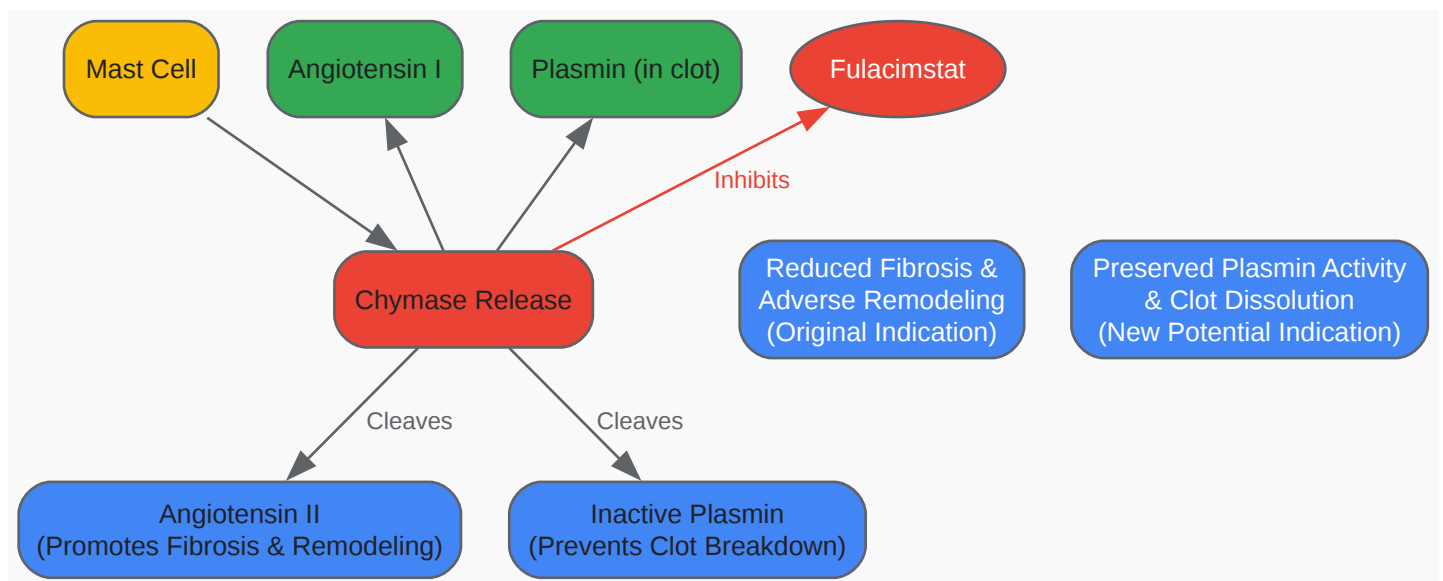
*Research and development workflow for **fulacimstat**, from initial screening to clinical candidate identification.*

Shift in Therapeutic Application

Due to the neutral efficacy results in heart failure trials, the focus for chymase inhibition has shifted based on new biological insights [4].

- **New Role for Chymase in Thrombosis:** Recent research shows chymase is present in thrombi and inactivates **plasmin** within fibrin-rich clots, degrading this key fibrin-dissolving enzyme.
- **New Potential for Fulacimstat:** Inhibiting chymase could protect plasmin, promoting clot breakdown (thrombolysis) without increasing systemic bleeding risk—a major advantage over current treatments like tPA [4].
- **Potential New Indications:** This suggests **fulacimstat** could be a safe profibrinolytic agent for **stroke, pulmonary embolism, and venous thrombosis** [4].

The diagram below contrasts the original and newly proposed mechanisms of action for **fulacimstat**.



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***Fulacimstat's** dual therapeutic potential via chymase inhibition, showing both the original cardiac-focused pathway and the newer thrombosis-related pathway.*

Future Directions and Significance for Researchers

For researchers in drug discovery, the case of **fulacimstat** highlights several important aspects:

- **Target Validation:** Despite strong preclinical rationale, chymase inhibition was not effective for post-MI cardiac remodeling in humans, underscoring the challenges of translating animal models to human disease [6].

- **Drug Repurposing:** Neutral or failed trials in one indication do not necessarily mean a compound is without value. New basic science discoveries can reveal completely new therapeutic applications and revive interest in a drug candidate [4].
- **Safety Profile: Fulacimstat's** well-established safety and its localized mechanism of action that avoids bleeding risk make it an exceptionally attractive candidate for investigation in acute thrombotic conditions [4] [5].

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